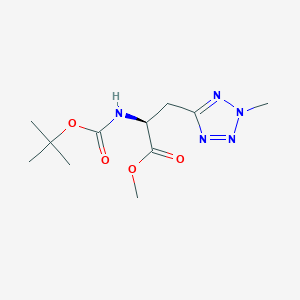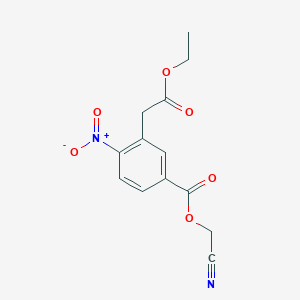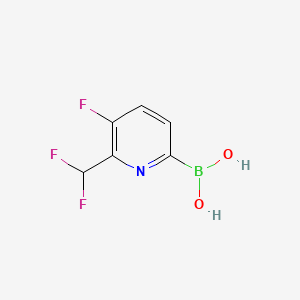![molecular formula C36H37F2P B14908406 [2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14908406.png)
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane is a complex organophosphorus compound characterized by its unique structure, which includes multiple phenyl and fluorophenyl groups attached to a dicyclohexylphosphane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane typically involves multi-step organic reactions. One common method includes the reaction of dicyclohexylphosphane with 2,6-bis(3-fluorophenyl)phenyl bromide under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are used in the presence of solvents like dichloromethane.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phenyl derivatives.
Coordination: Metal-phosphane complexes.
科学研究应用
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane has several applications in scientific research:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.
Material Science: The compound is explored for its potential in the development of new materials with unique electronic properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism by which [2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane exerts its effects largely depends on its role as a ligand. In catalysis, it coordinates with metal centers to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways involved include:
Transition Metal Centers: The phosphane coordinates with metals like palladium or platinum, altering their electronic properties and reactivity.
Enzyme Inhibition: In biological systems, it may interact with enzyme active sites, inhibiting their function.
相似化合物的比较
Similar Compounds
Triphenylphosphane: A simpler phosphane ligand with three phenyl groups.
Dicyclohexylphosphane: A phosphane ligand with two cyclohexyl groups.
Bis(diphenylphosphino)ethane: A bidentate ligand with two diphenylphosphino groups.
Uniqueness
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane is unique due to the presence of multiple fluorophenyl groups, which can significantly alter its electronic properties and steric profile compared to simpler phosphane ligands. This makes it particularly valuable in fine-tuning the reactivity and selectivity of catalytic processes.
属性
分子式 |
C36H37F2P |
|---|---|
分子量 |
538.6 g/mol |
IUPAC 名称 |
[2-[2,6-bis(3-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C36H37F2P/c37-28-14-9-12-26(24-28)32-21-11-22-33(27-13-10-15-29(38)25-27)36(32)34-20-7-8-23-35(34)39(30-16-3-1-4-17-30)31-18-5-2-6-19-31/h7-15,20-25,30-31H,1-6,16-19H2 |
InChI 键 |
WAWNLPNYTSSCCM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC(=CC=C5)F)C6=CC(=CC=C6)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


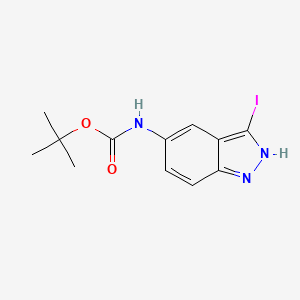
![5-Bromo-6-fluoro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B14908337.png)
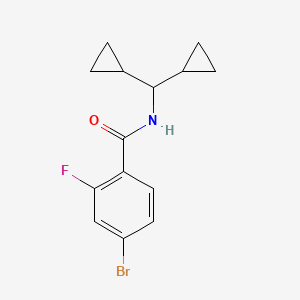
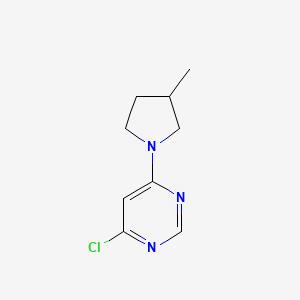
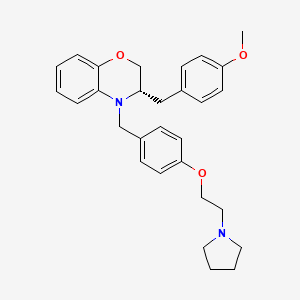
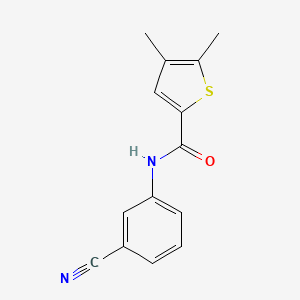

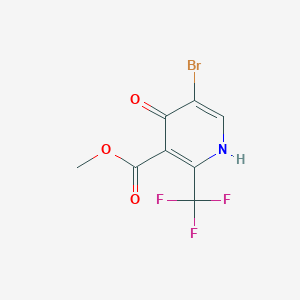
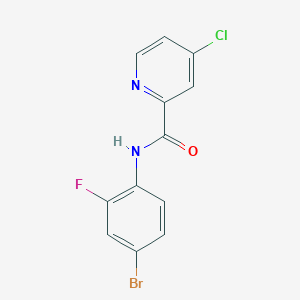

![n-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14908391.png)
